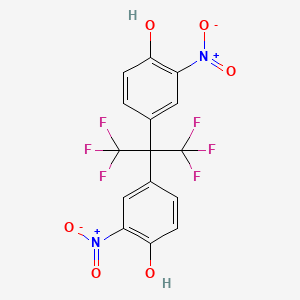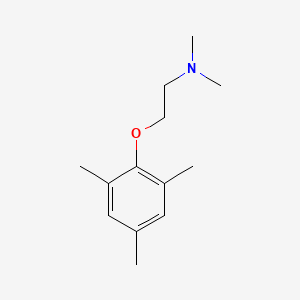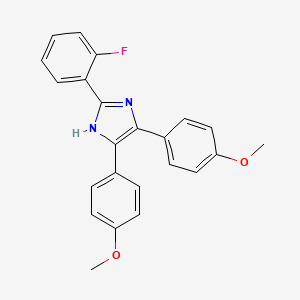![molecular formula C10H12BrN B1660286 7-Bromo-2,3,4,5-tetrahydro-1h-benzo[c]azepine CAS No. 740842-87-9](/img/structure/B1660286.png)
7-Bromo-2,3,4,5-tetrahydro-1h-benzo[c]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,3,4,5-tetrahydro-1h-benzo[c]azepine is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a seven-membered ring structure that includes both nitrogen and bromine atoms. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications .
Preparation Methods
The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1h-benzo[c]azepine can be achieved through several methods. One common approach involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . Another method includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide complex . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
7-Bromo-2,3,4,5-tetrahydro-1h-benzo[c]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
7-Bromo-2,3,4,5-tetrahydro-1h-benzo[c]azepine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have shown its potential as an antibacterial and antifungal agent.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1h-benzo[c]azepine involves its interaction with various molecular targets and pathways. It has been found to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can act as a sodium channel blocker, which makes it effective in treating conditions like hyperlipidemia .
Comparison with Similar Compounds
7-Bromo-2,3,4,5-tetrahydro-1h-benzo[c]azepine can be compared with other benzazepine derivatives such as:
2,3,4,5-Tetrahydro-1H-2-benzazepine: Similar in structure but lacks the bromine atom.
7-Bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one: Contains additional functional groups and exhibits different biological activities. The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties.
Properties
CAS No. |
740842-87-9 |
|---|---|
Molecular Formula |
C10H12BrN |
Molecular Weight |
226.11 |
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine |
InChI |
InChI=1S/C10H12BrN/c11-10-4-3-9-7-12-5-1-2-8(9)6-10/h3-4,6,12H,1-2,5,7H2 |
InChI Key |
WQZWMJXOLQUALN-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CNC1)C=CC(=C2)Br |
Canonical SMILES |
C1CC2=C(CNC1)C=CC(=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
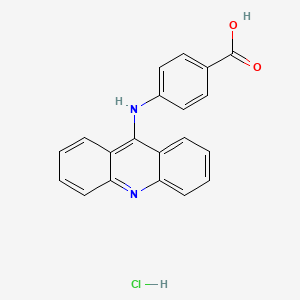
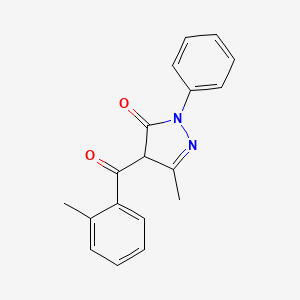
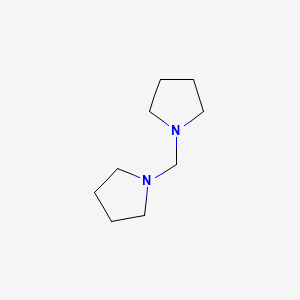
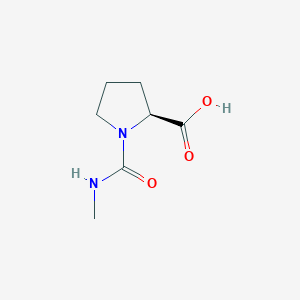
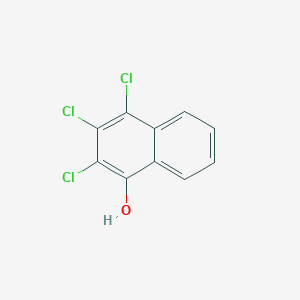
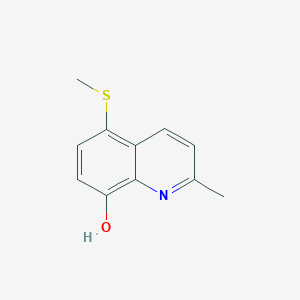

![3-Oxo-1,2,5,6,11,11b-hexahydroindolizino[8,7-b]indole-5-carboxylic acid](/img/structure/B1660213.png)
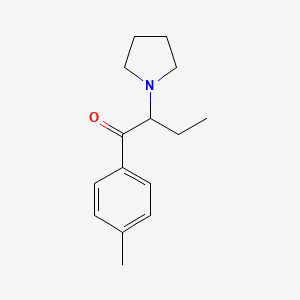
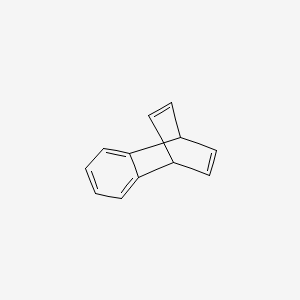
![Spiro[4.6]undecan-6-one](/img/structure/B1660216.png)
